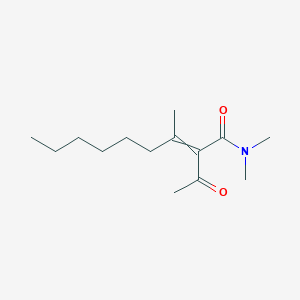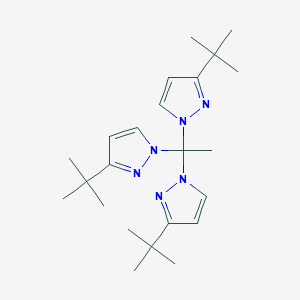
1,1',1''-(Ethane-1,1,1-triyl)tris(3-tert-butyl-1H-pyrazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’'-(Ethane-1,1,1-triyl)tris(3-tert-butyl-1H-pyrazole) is a complex organic compound characterized by its unique structure, which includes three pyrazole rings attached to a central ethane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-(Ethane-1,1,1-triyl)tris(3-tert-butyl-1H-pyrazole) typically involves the reaction of ethane-1,1,1-triyl trichloride with 3-tert-butyl-1H-pyrazole under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization are also common to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’,1’'-(Ethane-1,1,1-triyl)tris(3-tert-butyl-1H-pyrazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The pyrazole rings can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional functional groups, while reduction may result in the formation of reduced pyrazole compounds.
Aplicaciones Científicas De Investigación
1,1’,1’'-(Ethane-1,1,1-triyl)tris(3-tert-butyl-1H-pyrazole) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism by which 1,1’,1’'-(Ethane-1,1,1-triyl)tris(3-tert-butyl-1H-pyrazole) exerts its effects involves its interaction with specific molecular targets. The pyrazole rings can coordinate with metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1,1’,1’'-(Ethane-1,1,1-triyl)tris(3-cyanophenyl-1H-pyrazole): Similar structure but with cyanophenyl groups instead of tert-butyl groups.
1,1’,1’'-(Ethane-1,1,1-triyl)tris(3-methyl-1H-pyrazole): Similar structure but with methyl groups instead of tert-butyl groups.
Uniqueness
1,1’,1’'-(Ethane-1,1,1-triyl)tris(3-tert-butyl-1H-pyrazole) is unique due to the presence of tert-butyl groups, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it particularly useful in applications where stability and specific reactivity are required.
Propiedades
Número CAS |
558477-44-4 |
|---|---|
Fórmula molecular |
C23H36N6 |
Peso molecular |
396.6 g/mol |
Nombre IUPAC |
1-[1,1-bis(3-tert-butylpyrazol-1-yl)ethyl]-3-tert-butylpyrazole |
InChI |
InChI=1S/C23H36N6/c1-20(2,3)17-11-14-27(24-17)23(10,28-15-12-18(25-28)21(4,5)6)29-16-13-19(26-29)22(7,8)9/h11-16H,1-10H3 |
Clave InChI |
XPMQEPJFAGFANP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NN(C=C1)C(C)(N2C=CC(=N2)C(C)(C)C)N3C=CC(=N3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


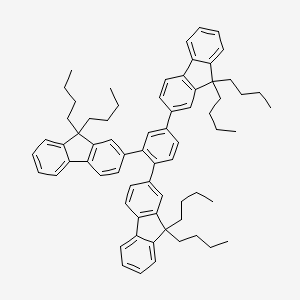

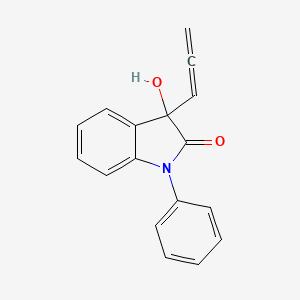
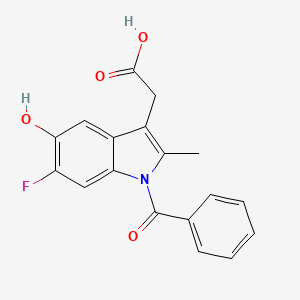
![4-[Bis(4-methoxyphenyl)methyl]phthalazin-1(2H)-one](/img/structure/B14230924.png)
![2,2',2''-[Benzene-1,3,5-triyltris(methylene)]trinaphthalene](/img/structure/B14230928.png)
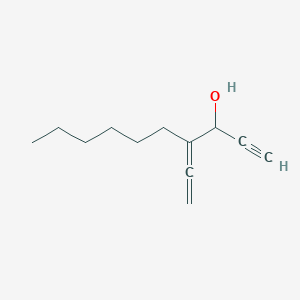
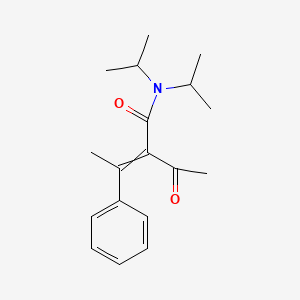
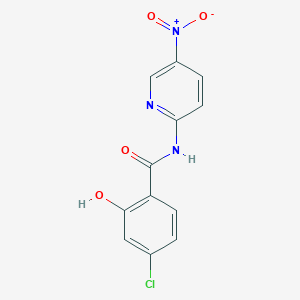
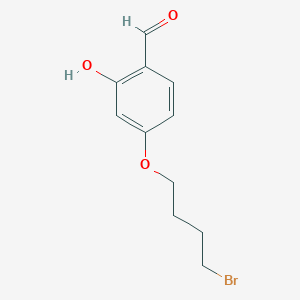
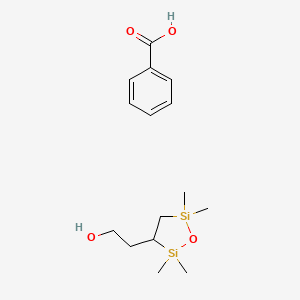

![4-[4-(2-Hydroxypropan-2-yl)cyclohexylidene]butanal](/img/structure/B14230959.png)
